Potassium trihydrogen ethylenediaminetetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

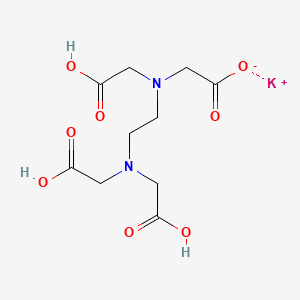

Potassium trihydrogen ethylenediaminetetraacetate is a chemical compound with the molecular formula C10H15KN2O8This compound is used in various applications due to its ability to bind metal ions, making it useful in chemical synthesis, analytical chemistry, and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trihydrogen ethylenediaminetetraacetate can be synthesized through the reaction of ethylenediaminetetraacetic acid with potassium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding potassium hydroxide while maintaining the solution at a controlled temperature. The resulting solution is then evaporated to obtain the solid compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium trihydrogen ethylenediaminetetraacetate undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions such as calcium, magnesium, iron, and copper.

Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Complexation: It can form complexes with metal ions, which can be used in various analytical and industrial applications

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled pH and temperature conditions to ensure the desired outcome .

Major Products

The major products formed from reactions involving this compound are metal complexes. These complexes are often used in various applications, including water treatment, pharmaceuticals, and analytical chemistry .

Scientific Research Applications

Potassium trihydrogen ethylenediaminetetraacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trihydrogen ethylenediaminetetraacetate involves its ability to bind metal ions through its multiple carboxylate and amine groups. This binding forms stable complexes that prevent the metal ions from participating in unwanted reactions. The compound’s chelating properties are due to the presence of four carboxylate groups and two amine groups, which can coordinate with metal ions to form stable ring structures .

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): The parent compound of potassium trihydrogen ethylenediaminetetraacetate, widely used as a chelating agent.

Disodium ethylenediaminetetraacetate: Another derivative of EDTA, commonly used in similar applications.

Calcium disodium ethylenediaminetetraacetate: Used in medical applications to treat heavy metal poisoning.

Uniqueness

This compound is unique due to its specific potassium salt form, which provides distinct solubility and reactivity properties compared to other EDTA derivatives. Its ability to form stable complexes with a wide range of metal ions makes it particularly useful in various scientific and industrial applications .

Biological Activity

Potassium trihydrogen ethylenediaminetetraacetate (commonly referred to as potassium EDTA or K3EDTA) is a chelating agent widely recognized for its biological activity and applications in various fields, including medicine, biochemistry, and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Potassium EDTA

Potassium EDTA is a potassium salt of ethylenediaminetetraacetic acid (EDTA), which is a hexadentate ligand capable of binding to metal ions. Its structure allows it to form stable complexes with various divalent and trivalent metal ions, including calcium, magnesium, lead, and cadmium. This property makes it useful in applications ranging from medical treatments to laboratory assays.

- Chelation Therapy : Potassium EDTA is primarily used in chelation therapy to treat heavy metal poisoning. It works by binding to toxic metals in the bloodstream, facilitating their excretion through the kidneys. This process helps mitigate the harmful effects of heavy metals on biological systems.

- Enzyme Inhibition : EDTA can inhibit metal-dependent enzymes by sequestering essential metal ions required for their catalytic activity. For instance, it has been shown to inhibit alkaline phosphatase (ALP) and amylase activities in vitro, which can be critical for understanding enzyme kinetics in biochemical studies .

- Antimicrobial Activity : Potassium EDTA exhibits antimicrobial properties by disrupting the integrity of bacterial cell walls and enhancing the efficacy of certain antibiotics. It acts synergistically with lysozyme to improve antimicrobial functionality .

Case Studies and Experimental Data

- Heavy Metal Detoxification : A study demonstrated that potassium EDTA effectively reduced blood lead levels in patients with lead poisoning. The administration of K3EDTA resulted in significant decreases in blood lead concentrations, highlighting its role as an effective detoxifying agent .

- Inhibition of Enzyme Activity : Research indicated that the presence of potassium EDTA at concentrations above 1 mmol/L significantly inhibited ALP activity over time. Specifically, ALP activity decreased by 54.1% after 72 hours at a concentration of 3.66 mmol/L . Similarly, amylase activity was reduced by 34.3% under comparable conditions .

- Genotoxicity Studies : Investigations into the genetic toxicology of EDTA have shown that it can induce chromosomal aberrations in various test systems, although its overall genotoxic potential appears low in humans . The compound's ability to influence DNA synthesis and repair mechanisms has implications for its use in therapeutic contexts.

Applications in Medicine and Biochemistry

Potassium EDTA's biological activities have led to its incorporation into various medical and laboratory practices:

- Anticoagulant : It is widely used as an anticoagulant in blood collection tubes due to its ability to chelate calcium ions, preventing clot formation.

- Veterinary Medicine : In veterinary ophthalmology, it serves as an anticollagenase agent to treat corneal ulcers .

- Biochemical Assays : K3EDTA is utilized in laboratory settings for enzyme assays where metal ion interference must be minimized.

Comparative Table of Biological Activities

| Activity Type | Mechanism | Observations/Findings |

|---|---|---|

| Chelation Therapy | Binds heavy metals | Reduces toxicity; effective in lead poisoning |

| Enzyme Inhibition | Sequesters metal ions | Significant inhibition of ALP and amylase activities |

| Antimicrobial Activity | Disrupts bacterial cell walls | Enhances efficacy of antibiotics |

| Genotoxic Effects | Affects DNA synthesis | Induces chromosomal aberrations; low genotoxic risk |

Properties

CAS No. |

53404-51-6 |

|---|---|

Molecular Formula |

C10H15KN2O8 |

Molecular Weight |

330.33 g/mol |

IUPAC Name |

potassium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+1/p-1 |

InChI Key |

GHTWQCXOBQMUHR-UHFFFAOYSA-M |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[K+] |

physical_description |

Liquid |

Related CAS |

60-00-4 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.